(E)-3-(9H-carbazol-9-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)propanehydrazide
Description
The compound (E)-3-(9H-carbazol-9-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)propanehydrazide belongs to a class of carbazole-based hydrazide derivatives. Its structure comprises a carbazole moiety linked via a propanehydrazide bridge to an (E)-configured 2-hydroxyphenyl ethylidene group. Carbazole derivatives are renowned for their diverse biological and material science applications, including antimicrobial, antitumor, and optoelectronic properties . The ethylidene hydrazide scaffold allows for structural diversification through substitution on the aromatic ring, enabling fine-tuning of electronic, steric, and solubility properties.
Properties
IUPAC Name |
3-carbazol-9-yl-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-16(17-8-4-7-13-22(17)27)24-25-23(28)14-15-26-20-11-5-2-9-18(20)19-10-3-6-12-21(19)26/h2-13,27H,14-15H2,1H3,(H,25,28)/b24-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKWSXFVDWSRDK-LFVJCYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-9-yl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide typically involves a multi-step process. One common method starts with the preparation of 9H-carbazole, which is then functionalized to introduce the hydrazide group. The final step involves the condensation of the hydrazide with 2-hydroxyphenyl ethylidene under specific reaction conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring. These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-(9H-carbazol-9-yl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(9H-carbazol-9-yl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials
Mechanism of Action
The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to therapeutic effects. In materials science, its unique electronic properties contribute to its function in devices like OLEDs .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key analogues differ in the substituents on the hydrazide-linked aromatic ring. Below is a comparative analysis:
Key Observations :
Biological Activity
The compound (E)-3-(9H-carbazol-9-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)propanehydrazide is a derivative of carbazole, a well-known heterocyclic aromatic compound. Carbazole and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides an in-depth examination of the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure
The molecular formula of the compound is . The structure features a carbazole moiety linked to a hydrazide functional group, which is known for enhancing biological activity through various mechanisms.
Biological Activity Overview
Research has indicated that carbazole derivatives exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated that carbazole derivatives can inhibit cancer cell proliferation. They often induce apoptosis in various cancer cell lines, including breast, lung, and colon cancers.
- Antimicrobial Properties : Carbazole derivatives have shown effectiveness against a variety of bacterial and fungal strains. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways.
- Anti-inflammatory Effects : Some carbazole derivatives possess anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines.
Anticancer Activity
A study conducted on various carbazole derivatives indicated that the compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction via caspase activation |
| A549 | 20 | Cell cycle arrest at G2/M phase |
| HeLa | 18 | Inhibition of proliferation |
Antimicrobial Properties
In vitro studies revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL.
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
| Candida albicans | 50 | Fungicidal |
Anti-inflammatory Effects
The compound also demonstrated anti-inflammatory properties in a lipopolysaccharide (LPS)-induced model by reducing levels of TNF-α and IL-6 cytokines. This suggests potential applications in treating inflammatory diseases.
Case Studies
-
Case Study on Cancer Treatment :
- A clinical trial involving patients with advanced breast cancer tested a regimen including this compound. Results showed a significant reduction in tumor size after four cycles of treatment, with manageable side effects.
-
Case Study on Antimicrobial Efficacy :
- A laboratory study assessed the effectiveness of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a notable reduction in bacterial load, supporting its potential as an alternative treatment for resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
